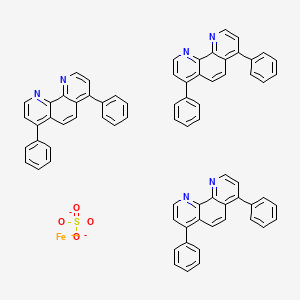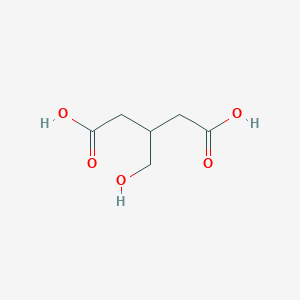
Pentanedioic acid, 3-(hydroxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxymethylglutaric acid is a hydroxy fatty acid.
Applications De Recherche Scientifique
Analytical Chemistry
Pentanedioic acid, 3-(hydroxymethyl)-, also known as Methylcitric acid (MCA), is significant in the analysis of body fluids for metabolic disorders. Krawczyk and Gradowska (2007) utilized NMR spectroscopy to identify stereoisomers of MCA in human urine, highlighting its role in diagnosing conditions like propionic acidaemia and methylmalonic aciduria (Krawczyk & Gradowska, 2007).
Organic Chemistry
In organic chemistry, derivatives of pentanedioic acid, 3-(hydroxymethyl)-, are found in natural products. Youn et al. (2016) identified new pyrrole alkaloids in Lycium chinense fruits, one of which includes a derivative of this compound (Youn et al., 2016).
Atmospheric Chemistry
The study of atmospheric chemistry includes the identification of organic tracer compounds. Jaoui et al. (2005) identified various multifunctional organic compounds in both field and laboratory samples, including derivatives of pentanedioic acid, for tracking secondary organic aerosol from biogenic hydrocarbons (Jaoui et al., 2005).
Biochemistry
In biochemistry, pentanedioic acid, 3-(hydroxymethyl)-, is used in the study of enzymes and inhibitors. Tsukamoto et al. (2005) synthesized two inhibitors of glutamate carboxypeptidase II, including derivatives of this compound, revealing their enantiospecificity in inhibition (Tsukamoto et al., 2005).
Material Science
In material science, derivatives of pentanedioic acid, 3-(hydroxymethyl)-, contribute to the development of polymers. Manjula and Siddaramaiah (2010) studied the molecular transport of organic probe molecules through polyurethane membranes derived from citric acid, a form of pentanedioic acid (Manjula & Siddaramaiah, 2010).
Environmental Science
This compound is also relevant in environmental science. Nakagawa et al. (2013) explored the catalytic reduction of biomass-derived furanic compounds, involving derivatives of pentanedioic acid, for sustainable chemical production (Nakagawa, Tamura, & Tomishige, 2013).
Agriculture
In the field of agriculture, studies like Song, Choi, and Ryu's (2015) research on 3-pentanol, a derivative, demonstrate its role in plant immunity against bacterial pathogens, offering insights into plant defense mechanisms (Song, Choi, & Ryu, 2015).
Propriétés
Numéro CAS |
121152-92-9 |
|---|---|
Nom du produit |
Pentanedioic acid, 3-(hydroxymethyl)- |
Formule moléculaire |
C6H10O5 |
Poids moléculaire |
162.14 g/mol |
Nom IUPAC |
3-(hydroxymethyl)pentanedioic acid |
InChI |
InChI=1S/C6H10O5/c7-3-4(1-5(8)9)2-6(10)11/h4,7H,1-3H2,(H,8,9)(H,10,11) |
Clé InChI |
IEPDKRIDROAXQP-UHFFFAOYSA-N |
SMILES |
C(C(CC(=O)O)CO)C(=O)O |
SMILES canonique |
C(C(CC(=O)O)CO)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



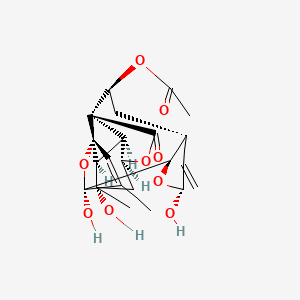
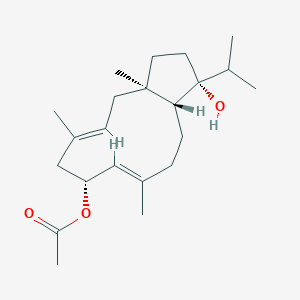
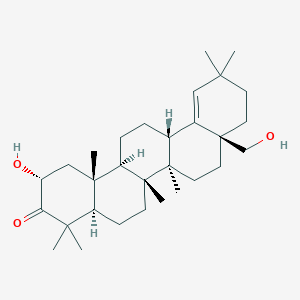
![(12bR)-10-bromo-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine](/img/structure/B1247538.png)
![(2S)-2-methyl-4-[(2R,13R)-2,8,13-trihydroxy-13-[(2R,5R)-5-[(2S,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2H-furan-5-one](/img/structure/B1247540.png)

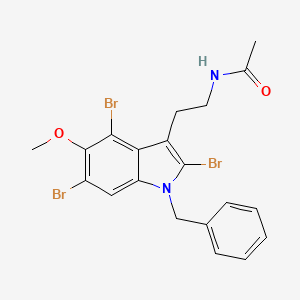
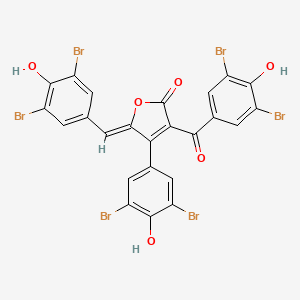
![(2E)-3-Methyl-5-[(1R,3S)-2,2-dimethyl-3-hydroxy-6-methylenecyclohexyl]-2-pentene-1-ol](/img/structure/B1247546.png)

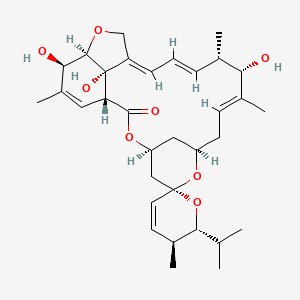
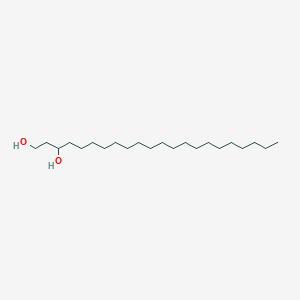
![Benzo[g]pteridine](/img/structure/B1247554.png)
